N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it an ideal candidate for various research studies.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases. It has also been shown to have anticancer properties, which make it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits various biological activities, which make it an ideal candidate for various research studies. However, there are also limitations to using this compound in lab experiments. The mechanism of action is not fully understood, and more research is needed to fully understand its effects.
Future Directions
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea. One direction is to further investigate the mechanism of action of this compound and to identify its molecular targets. Another direction is to study its potential use as a diagnostic tool for certain diseases. Additionally, more research is needed to fully understand the anticancer properties of this compound and to develop it as a potential cancer therapy. Finally, future research can focus on developing new derivatives of this compound with enhanced biological activities and improved pharmacological properties.
Conclusion:
This compound is a unique chemical compound that has potential applications in scientific research. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While there is still much to be learned about the mechanism of action of this compound, it is clear that it has significant potential for various research studies. Further research is needed to fully understand the properties of this compound and to develop it as a potential therapy for various diseases.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-28-18-10-11-21(29-2)20(14-18)24-23(30)25-22-12-13-27(26-22)15-17-8-5-7-16-6-3-4-9-19(16)17/h3-14H,15H2,1-2H3,(H2,24,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRILVAQSJHUQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.